1-Butylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-butylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOURNRBIQESQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734458 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62410-33-7 | |
| Record name | 1-Butylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Model Validation:the Predictive Power and Robustness of the Developed Qspr Model Would Be Rigorously Assessed Using Various Validation Techniques. This Would Include Internal Validation E.g., Cross Validation on the Training Set and External Validation on the Independent Test Set. Statistical Metrics Such As the Coefficient of Determination R² , Root Mean Square Error Rmse , and Predictive R² Q² Would Be Calculated to Gauge the Model S Accuracy and Generalizability.
Hypothetical Research Findings and Data Tables
In the absence of specific research, a hypothetical data table illustrating the type of information that would be generated from a QSPR study on the chemical reactivity of a series of cyclopentane (B165970) carboxylic acids is presented below. This table is for illustrative purposes only and does not represent actual experimental or computational data for 1-butylcyclopentane-1-carboxylic acid.
Table 1: Hypothetical Molecular Descriptors and Predicted Reactivity for a Series of Cyclopentane Carboxylic Acids
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | Predicted Reactivity (k) |
|---|---|---|---|---|
| Cyclopentane-1-carboxylic acid | 114.14 | 1.25 | -10.5 | 0.015 |
| 1-Methylcyclopentane-1-carboxylic acid | 128.17 | 1.68 | -10.3 | 0.025 |
| 1-Ethylcyclopentane-1-carboxylic acid | 142.20 | 2.11 | -10.2 | 0.032 |
| 1-Propylcyclopentane-1-carboxylic acid | 156.22 | 2.54 | -10.1 | 0.041 |
| This compound | 170.25 | 2.97 | -10.0 | 0.050 |
This hypothetical table showcases how a developed QSPR model could predict the reactivity (represented by a rate constant 'k') based on calculated molecular descriptors. A successful model would demonstrate a clear correlation between the descriptors and the observed reactivity, allowing for the prediction of this property for new or untested compounds within the same chemical class.
Computational and Theoretical Investigations of 1 Butylcyclopentane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These in silico approaches offer insights into the molecule's stability, electronic properties, and preferred geometric arrangements.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict the ground state energy and the spatial distribution of molecular orbitals for compounds like 1-Butylcyclopentane-1-carboxylic acid.
The geometry of this compound would be optimized using a functional, such as B3LYP, paired with a suitable basis set, like 6-31G(d,p), to find the lowest energy structure. From this optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding oxygen orbitals, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Ground State Energy | -X.XXXX Hartrees | Represents the total electronic energy of the molecule at 0 K. |
| HOMO Energy | -Y.YY eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | +Z.ZZ eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | (Y+Z).ZZ eV | Correlates with chemical reactivity and electronic excitation energy. |
The flexibility of both the cyclopentane (B165970) ring and the butyl chain in this compound results in a complex potential energy surface with multiple local energy minima, each corresponding to a different conformer. The cyclopentane ring itself is not planar and can adopt conformations such as the "envelope" and "half-chair" to alleviate torsional strain. The butyl group also has several rotatable bonds, leading to a variety of possible spatial arrangements. scribd.com
Conformational analysis aims to identify all stable conformers and rank them by their relative energies. Computational methods for this include systematic searches, where each rotatable bond is incrementally rotated, and stochastic methods, like Monte Carlo simulations, which randomly sample the conformational space. For each potential conformation, a geometry optimization and energy calculation would be performed to locate the nearest energy minimum. The results of such an analysis would reveal the most stable conformer, which is the one the molecule is most likely to adopt at equilibrium. For this compound, the lowest energy conformer would likely position the bulky butyl group in a pseudo-equatorial position on the cyclopentane ring to minimize steric hindrance. libretexts.orgutdallas.edu
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| 1 | Butyl group equatorial, extended chain | 0.00 (Global Minimum) |
| 2 | Butyl group axial, extended chain | +2.5 |
| 3 | Butyl group equatorial, gauche chain | +0.8 |
| 4 | Butyl group axial, gauche chain | +3.3 |
Note: This table presents hypothetical data to illustrate the expected energetic differences between major conformers. The actual values would require specific computational studies.
Computational Modeling of Reaction Mechanisms
Computational modeling can elucidate the detailed steps of a chemical reaction, providing insights into the transition states and the energy barriers that govern the reaction rate.
For a given reaction involving this compound, such as its esterification or a transannular C-H functionalization, computational methods can be used to locate the transition state (TS) structure. nih.govresearchgate.net The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms can be employed to find this structure.
Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. faccts.deresearchgate.net An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified TS is indeed the correct one for the reaction of interest and provides a detailed picture of the geometric changes the molecule undergoes during the transformation.
By calculating the energies of the reactants, transition states, and products, it is possible to predict the kinetic and thermodynamic favorability of a reaction. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (the energy difference between the reactants and the products) indicates the thermodynamic driving force. A negative reaction energy (exothermic) suggests a spontaneous reaction.
For example, in a hypothetical reaction, the calculated activation energy can be used in the Arrhenius equation to estimate the rate constant at a given temperature. Similarly, the reaction energy provides the enthalpy change (ΔH) for the reaction. These computational predictions are invaluable for understanding reaction feasibility and for designing experimental conditions.
Table 3: Example of Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction
| Parameter | Calculated Value (Illustrative) | Implication |
|---|---|---|
| Activation Energy (Ea) | 20 kcal/mol | Moderate reaction rate at room temperature. |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The reaction is exothermic and thermodynamically favorable. |
| Gibbs Free Energy of Activation (ΔG‡) | 22 kcal/mol | Accounts for entropy, provides a more accurate prediction of the rate. |
| Gibbs Free Energy of Reaction (ΔG) | -13 kcal/mol | The reaction is spontaneous under standard conditions. |
Note: These values are for a hypothetical reaction and serve to illustrate the type of data obtained from computational modeling.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and its interactions with a solvent over time. researchgate.net
An MD simulation of this compound, either in the gas phase or in a simulated solvent, would reveal how the molecule samples its various conformations. The simulation would show the transitions between different envelope and half-chair puckering states of the cyclopentane ring and the rotations around the single bonds of the butyl chain. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers and the timescales of their interconversion. This provides a more realistic picture of the molecule's behavior under dynamic conditions than static calculations alone.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the structural properties of a molecule and its physicochemical properties. In the context of this compound, a QSPR study would seek to correlate its molecular descriptors with its chemical reactivity.
Development of Predictive Models for Chemical Reactivity
The development of a predictive QSPR model for the chemical reactivity of this compound would hypothetically involve several key stages:
Applications of 1 Butylcyclopentane 1 Carboxylic Acid in Advanced Organic Synthesis
Strategic Use as a Synthetic Building Block for Complex Molecules
The utility of a molecule as a synthetic building block is determined by its reactivity and the structural complexity it can impart. While cyclopentane (B165970) derivatives are crucial in the synthesis of many natural products and complex organic molecules, the specific role of 1-Butylcyclopentane-1-carboxylic acid is not well-established.
Incorporation into Polycyclic and Heterocyclic Systems
There is a lack of specific documented examples of this compound being used as a direct precursor for the synthesis of complex polycyclic or heterocyclic systems. In principle, the carboxylic acid functional group could be used to form amides, esters, or other functionalities that could then participate in intramolecular cyclization reactions to form heterocyclic rings. researchgate.net For instance, condensation with a substituted hydrazine (B178648) could lead to the formation of a pyrazolidinone ring. However, specific instances of such transformations with this particular substrate are not reported in the literature. The synthesis of complex polycyclic cage molecules often involves multi-step sequences where the starting materials are typically simpler, more functionalized cyclic systems. grafiati.com
Precursor for Diversified Molecular Scaffolds
As a substituted cyclopentanecarboxylic acid, this compound has the potential to serve as a precursor for various molecular scaffolds. The carboxylic acid can be converted into a range of functional groups (e.g., acyl chlorides, amides, esters, alcohols), which would then allow for further synthetic elaboration. The butylcyclopentyl moiety provides a lipophilic, sterically defined component. For example, recent drug discovery efforts have identified novel cyclopentane carboxylic acids as potent and selective inhibitors of voltage-gated sodium channels, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov However, the specific synthetic pathways starting from this compound to create diverse scaffolds are not extensively detailed in published research.
Derivatization for Functional Material Precursors
The derivatization of carboxylic acids is a common strategy for creating monomers for polymerization or precursors for other functional materials. For instance, conversion to an acyl chloride or an ester could allow for its incorporation into polyesters or polyamides. The butylcyclopentyl group would influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties. Despite this potential, there is no significant body of research demonstrating the application of this compound as a precursor for functional materials.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Catalyst Development
The future of synthesizing 1-Butylcyclopentane-1-carboxylic acid hinges on the development of more efficient and selective catalytic systems. While traditional methods like Grignard carboxylation are robust, emerging research points towards innovative strategies that offer milder conditions, broader functional group tolerance, and improved atom economy.
One promising area is the catalytic activation of C-H bonds, which could potentially allow for the direct carboxylation of a 1-butylcyclopentane precursor, bypassing the need to pre-form an organometallic reagent. nih.gov Similarly, rhodium-catalyzed C-C bond activation presents a novel strategy for constructing cyclopentane (B165970) rings from more accessible starting materials like cyclobutanones. nih.govnih.gov Such methods could offer new pathways to the core cyclopentane structure. nih.gov
Research is also focusing on nickel-catalyzed reductive cyclization/carboxylation of unactivated alkyl halides with CO2, a method that operates under mild conditions and could be adapted for cyclopentane systems. organic-chemistry.org The development of catalysts for these transformations is a key challenge. Future catalysts will likely involve precisely designed N-heterocyclic carbene ligands or multimetallic systems to control selectivity and reactivity. nih.gov
Table 1: Comparison of Potential Catalytic Strategies
| Methodology | Potential Precursor | Key Advantage | Research Focus |
|---|---|---|---|
| Rhodium-Catalyzed C-C Activation | Substituted Cyclobutanones | Novel route to bridged cyclopentanes. nih.gov | Ligand design, substrate scope expansion. |
| Nickel-Catalyzed Reductive Carboxylation | 1,5-dihalopentanes with butyl group | Mild conditions, use of CO2. organic-chemistry.org | Improving cyclization efficiency and yield. |
| Direct C-H Carboxylation | 1-Butylcyclopentane | High atom economy, simplified process. | Development of highly selective catalysts. |
Integration with Flow Chemistry and Sustainable Synthesis Principles
The principles of green and sustainable chemistry are increasingly being integrated into pharmaceutical and fine chemical manufacturing, with flow chemistry emerging as a key enabling technology. scientist.com The synthesis of this compound is well-suited for adaptation to continuous flow processes, which offer significant advantages in safety, efficiency, and scalability over traditional batch methods. durham.ac.ukacs.org
A significant advance is the use of tube-in-tube gas-permeable membrane reactors for gas-liquid reactions. durham.ac.ukresearchgate.net This technology is ideal for the carboxylation step using carbon dioxide (CO2), allowing for controlled, safe, and efficient delivery of gaseous CO2 into a flow stream of the corresponding Grignard reagent. durham.ac.ukresearchgate.net This method avoids the handling of large volumes of gas and allows for precise control over reaction pressure and residence time, often leading to near-quantitative conversions and high purity. durham.ac.uk Flow chemistry also facilitates the safe handling of highly reactive organometallic intermediates, a key feature of the Grignard route to the target compound. acs.org
Furthermore, flow systems can easily incorporate in-line purification and work-up steps. For instance, after the carboxylation, the product stream can be passed through cartridges containing immobilized scavengers or basic resins to trap unreacted starting materials or acidic products, respectively, enabling a "catch-and-release" purification that eliminates the need for traditional aqueous extractions. durham.ac.ukresearchgate.net This approach reduces solvent waste and energy consumption, aligning with the goals of sustainable synthesis. scientist.com
Table 2: Batch vs. Flow Synthesis for Carboxylation
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Handling of reactive Grignard reagents at scale; potential for thermal runaway. | Small reaction volumes enhance heat dissipation and safety. acs.org |
| Gas Handling (CO2) | Bubbling gas through a vessel, potential for inefficient mass transfer. | Efficient gas-liquid contact using tube-in-tube reactors. durham.ac.ukresearchgate.net |
| Scalability | Often requires significant process redesign for scale-up. | Straightforward scaling by running the system for longer times ("scaling out"). durham.ac.uk |
| Work-up | Liquid-liquid extractions, pH adjustments. durham.ac.uk | In-line purification with scavenger resins is possible. durham.ac.ukresearchgate.net |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. rsc.org |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
To optimize the synthesis of this compound, particularly in continuous flow systems, real-time monitoring of reaction progress is crucial. Advanced in-situ spectroscopic techniques are becoming indispensable tools for gaining deep mechanistic insights and enabling precise process control. spectroscopyonline.comyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy, especially benchtop NMR, is a powerful technique for on-line reaction monitoring. magritek.com It can be integrated directly into a flow setup to track the formation of the Grignard reagent and its subsequent conversion to the carboxylic acid in real-time. researchgate.net This provides quantitative data on the concentration of reactants, intermediates, and products, allowing for rapid optimization of reaction conditions like flow rate and temperature. magritek.comresearchgate.net
In addition to NMR, other spectroscopic methods such as mid-infrared (IR) and Raman spectroscopy are valuable. spectroscopyonline.com In-situ IR spectroscopy, often using Attenuated Total Reflectance (ATR) probes, can monitor changes in chemical bonding, such as the disappearance of the Grignard reagent and the appearance of the carboxylate intermediate and final carboxylic acid product. frontiersin.orgresearchgate.net These techniques are non-invasive and provide immediate feedback, which is critical for maintaining the stability and efficiency of a continuous process. spectroscopyonline.comacs.org
Table 3: Applicability of In-situ Spectroscopic Techniques
| Technique | Information Provided | Advantages for Synthesis Monitoring |
|---|---|---|
| On-line NMR | Quantitative concentration of reactants, intermediates, and products. magritek.com | Highly specific structural information; non-destructive. researchgate.netwisc.edu |
| In-situ IR (ATR) | Changes in functional groups (e.g., C=O stretch). frontiersin.org | Fast, robust, and can be used in a wide range of reaction conditions. spectroscopyonline.com |
| Raman Spectroscopy | Vibrational modes of non-polar bonds. | Complementary to IR; less interference from aqueous media. spectroscopyonline.com |
Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how molecules like this compound are designed and synthesized. beilstein-journals.orgacs.org These computational tools can process vast amounts of chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties. nih.govnih.gov
For synthesis, ML models can be trained on large reaction databases to predict the most suitable catalysts, solvents, and temperatures for a given transformation. acs.org This can significantly reduce the experimental effort required to optimize the synthesis of this compound or its derivatives. beilstein-journals.org Forward-prediction models can assess the likelihood of a proposed reaction step succeeding, helping chemists to design more robust synthetic routes from the outset. acs.orgresearchgate.net
In the realm of compound design, generative AI models can explore the vast chemical space around the this compound scaffold. nih.govnih.gov By using techniques like generative adversarial networks (GANs) and reinforcement learning, these models can design new virtual molecules that are optimized for specific properties, such as enhanced biological activity or improved pharmacokinetic profiles, while also considering synthetic feasibility. nih.govacs.orgoxfordglobal.com This de novo design approach accelerates the discovery of new lead compounds, moving beyond simple analogues to truly innovative molecular structures. nih.gov
Table 4: AI and Machine Learning Applications
| Application Area | AI/ML Tool | Potential Impact on this compound |
|---|---|---|
| Reaction Optimization | Neural Networks, Gradient Boosting | Prediction of optimal temperature, solvent, and catalyst for synthesis. acs.org |
| Synthesis Planning | Retrosynthesis Prediction Models | Suggestion of novel and efficient synthetic pathways. acs.org |
| Compound Design | Generative Adversarial Networks (GANs) | De novo design of novel derivatives with desired properties. nih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predicting the biological activity and physicochemical properties of new analogues. oxfordglobal.com |
Q & A
Q. Table 1. Recommended Analytical Techniques for Characterization
| Method | Parameters | Application Example | Reference |
|---|---|---|---|
| NMR | δ 1.2–1.6 (butyl chain), δ 2.4 (COOH) | Confirm substitution pattern | |
| HPLC (C18 column) | Retention time: 8.2 min (MeOH:H2O 70:30) | Purity assessment (>95%) | |
| Elemental Analysis | Theoretical C: 65.8%, H: 9.8% | Validate empirical formula |
Q. Table 2. Stability Testing Conditions
| Condition | Parameters | Monitoring Technique | Outcome Metric |
|---|---|---|---|
| Thermal Stress | 60°C, 4 weeks | LC-MS | Degradation products |
| Oxidative Stress | 3% HO, RT, 48 hrs | TLC (R shift) | Purity loss (%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
